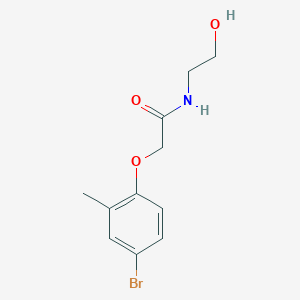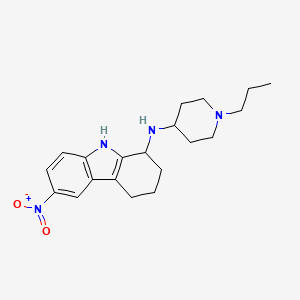
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in the field of pharmacology and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves binding to specific receptors in the body, including the GABA-A receptor. This binding leads to the modulation of receptor activity, resulting in various physiological effects. Additionally, it has been shown to have an effect on certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide are diverse and depend on the specific receptors and pathways involved. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, as well as potential anti-inflammatory and anti-cancer effects. Additionally, it has been shown to affect various neurotransmitter systems in the body, including GABA, glutamate, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of receptor activity and investigation of specific pathways. Additionally, its unique chemical structure allows for the development of new drugs with improved efficacy and safety profiles.
One limitation of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its potential toxicity and side effects. Careful handling and dosing are required to ensure safety and avoid adverse effects. Additionally, its high potency and specificity can make it difficult to study the effects of other drugs or compounds in combination with 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further investigation into its potential therapeutic effects on various diseases, including cancer and neurological disorders, is warranted. Finally, studies investigating its effects on specific neurotransmitter systems and ion channels could lead to a better understanding of its physiological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves the reaction of 2-methyl-4-bromo phenol with chloroacetyl chloride, followed by reaction with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This method requires careful handling of the reactants and products to ensure purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is commonly used in scientific research for its ability to modulate specific receptors in the body. It has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in studies to investigate the mechanisms of action of certain drugs and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGEDJXMKBSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)


![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)